molecular formula C10H14ClN3 B12296778 2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine

Cat. No.: B12296778
M. Wt: 211.69 g/mol
InChI Key: NOSOUFQZPBHRCO-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine is a chemical compound with the molecular formula C10H14ClN3 It is a heterocyclic compound containing both pyrazine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 1-methylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other bases in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrazine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(1-methylpiperidin-3-yl)pyridine
  • 2-Chloro-3-(1-methylpiperidin-4-yl)pyrazine
  • 2-Chloro-3-(1-methylpiperidin-2-yl)pyrazine

Uniqueness

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-3-(1-methylpiperidin-3-yl)pyrazine

InChI

InChI=1S/C10H14ClN3/c1-14-6-2-3-8(7-14)9-10(11)13-5-4-12-9/h4-5,8H,2-3,6-7H2,1H3

InChI Key

NOSOUFQZPBHRCO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NC=CN=C2Cl

Origin of Product

United States

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